molecular formula C16H13NO2S B11682112 Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- CAS No. 63859-05-2

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-

Cat. No.: B11682112
CAS No.: 63859-05-2
M. Wt: 283.3 g/mol
InChI Key: WMIZGDRCBSNMAB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- is a heterocyclic compound featuring a fused benzene-thiophene core with a ketone group at the 3-position and a [(4-methoxyphenyl)amino]methylene substituent at the 2-position. This compound is synthesized via condensation reactions between benzo[b]thiophen-3(2H)-one derivatives and 4-methoxyaniline precursors, often employing catalysts like Pd(0) in Suzuki couplings or acid-mediated condensations . Its structure enables tautomerism and chelation, making it relevant in medicinal chemistry and materials science .

Properties

CAS No.

63859-05-2

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3

InChI Key

WMIZGDRCBSNMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Aryne-Mediated Cyclization

Aryne intermediates are pivotal in constructing benzo[b]thiophene cores. For example:

  • Reaction of Alkynyl Sulfides with Aryne Precursors :

    • Procedure : Alkynyl sulfides (e.g., ethyl (4-tolyl)ethynyl sulfide) react with 2-chloro-6-(trimethylsilyl)phenyl triflate in MeCN under CsF catalysis at 80°C for 24 hours.

    • Outcome : Forms benzo[b]thiophene derivatives via [4+2] cyclization.

    • Adaptation : Substitution of 4-tolyl with 4-methoxyphenyl groups in alkynyl sulfides could yield the target compound’s core structure.

  • Catalytic Systems :

    CatalystSolventTemperatureYieldReference
    CsFMeCN80°C56%
    BF₃·OEt₂CH₂Cl₂-40°C → rt25.6 mg

Condensation Reactions

The imine group ([(4-methoxyphenyl)amino]methylene) can be introduced via condensation:

  • Aryl Aldehyde Condensation :

    • Mechanism : Benzo[b]thiophen-3(2H)-one 1,1-dioxides react with aryl aldehydes under acidic/basic conditions to form Schiff bases.

    • Example :

      • Step 1 : Oxidize benzo[b]thiophen-3(2H)-one to its 1,1-dioxide using H₂O₂ or NaBO₃.

      • Step 2 : Condense with 4-methoxybenzaldehyde in the presence of H₂SO₄ or NaOH.

  • Palladium-Catalyzed C(sp³)-H Arylation :

    • Procedure : Benzo[b]thiophen-3(2H)-one 1,1-dioxide undergoes direct arylation with aryl halides using Pd(OAc)₂ and Ag₂O in HFIP at 30°C.

    • Key Conditions :

      Catalyst SystemSolventTemperatureYieldReference
      Pd(OAc)₂/Ag₂OHFIP30°C71–75%

Oxidative Cyclization

Oxidative methods enable direct cyclization of precursors:

  • Oxidation of Thioaurones :

    • Method : Thioaurones (β-ketosulfones) are oxidized with H₂O₂ or NaBO₃·4H₂O to form 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides.

    • Application : Substituting the aryl group with 4-methoxyphenyl could yield the target compound.

Reaction Mechanisms and Key Intermediates

Aryne Cyclization Mechanism

  • Aryne Generation : 2-Chloro-6-(trimethylsilyl)phenyl triflate generates a benzyne intermediate via deprotonation with CsF.

  • Cyclization : Alkynyl sulfides undergo [4+2] cycloaddition with the aryne, forming the benzo[b]thiophene scaffold.

  • Functionalization : Post-cyclization steps introduce substituents via electrophilic substitution or cross-coupling.

Palladium-Catalyzed Arylation

  • C–H Activation : Pd(II) activates the α-C of benzo[b]thiophen-3(2H)-one 1,1-dioxide.

  • Transmetalation : Aryl halides (e.g., 4-methoxyphenyl iodide) transfer their aryl group to the Pd center.

  • Reductive Elimination : Forms the C–C bond, releasing the product.

Optimization Strategies and Challenges

Catalyst Screening

Catalyst SystemYieldSelectivityReference
Pd(OAc)₂/Ag₂O75%High
BF₃·OEt₂25.6 mgModerate

Solvent Effects

  • HFIP : Enhances reaction rates in Pd-catalyzed systems due to high polarity.

  • MeCN/CH₂Cl₂ : Balances solubility and reactivity in aryne cyclization.

Challenges

  • Regioselectivity : Competing pathways in cyclization (e.g., 2- vs. 3-substitution).

  • Oxidation Sensitivity : Benzo[b]thiophen-3(2H)-one derivatives may undergo undesired oxidation.

  • Purification : Preparative TLC or column chromatography required for complex mixtures.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Aryne Cyclization High regioselectivity, scalableRequires CsF, low yields
Pd-Catalyzed Arylation Step-efficient, high yieldExpensive catalysts, restricted substrates
Condensation Simple reagents, flexibleHarsh conditions, byproducts

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism involves two critical steps :

  • Formation of intermediate W : The thiol group attacks the ketone, creating a sulfur-linked intermediate .

  • Cyclization and elimination : The intermediate undergoes an aldolic reaction, eliminating methanol to form the fused benzo[b]thiophene ring .

Spectroscopic Data :

  • 1H NMR : Characteristic signals for the methylene bridge and aromatic protons (e.g., δ 7.13–8.03 ppm for benzothiophene and aryl groups) .

  • 13C NMR : Distinct carbons for the methylene bridge (δ ~56 ppm) and carbonyl (δ ~189 ppm) .

Chemical Reactivity

The compound exhibits reactivity typical of aromatic systems and functional groups:

  • Electrophilic substitution : The benzo[b]thiophene core undergoes substitution at the C2 position due to the electron-withdrawing effect of the methylene bridge.

  • Amino group reactions : The [(4-methoxyphenyl)amino] group may participate in acylation or alkylation under appropriate conditions.

  • Methylene bridge stability : The methylene group adjacent to the amino group may undergo isomerization (e.g., E/Z isomerism).

Isomerization Example :
The (2Z) isomer of the compound is stabilized under specific conditions, influenced by steric and electronic factors.

Biological Interactions

While not directly tested on this compound, structurally similar benzo[b]thiophen-3-ol derivatives demonstrate:

  • Enzyme inhibition : Selective inhibition of hMAO-B (IC₅₀ values ranging from 0.11–0.49 μM) .

  • Antioxidant activity : Potential for ancillary effects in neurodegenerative disorders .

Molecular Docking :
Studies suggest binding interactions with target enzymes, though the exact mechanism requires further elucidation .

Research Findings

  • Synthesis Yield : High yields (73–88%) are reported for analogous benzo[b]thiophen derivatives using optimized conditions .

  • Functional Group Influence : Electron-withdrawing groups on remote substituents enhance photoproduct yields in related compounds .

Scientific Research Applications

Medicinal Chemistry

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
    PathogenInhibition Concentration
    Staphylococcus aureus10 µg/mL
    Escherichia coli10 µg/mL
  • Anticancer Properties : Research indicates that the compound can reduce cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 25 µM, suggesting potential as an anticancer agent .
    Cancer Cell LineIC50 Value
    MCF-725 µM
  • Inhibition of Human Monoamine Oxidase : The compound has also been evaluated for its ability to inhibit human monoamine oxidase, which is relevant for neurodegenerative disorders .

Materials Science

The compound serves as a building block in the development of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties.
  • Conductive Polymers : As a dopant or additive to enhance conductivity.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial efficacy of benzothiophene derivatives, including Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-. The results demonstrated significant inhibition against common bacterial strains, validating its potential as a lead compound for antibiotic development.

Anticancer Research

In vitro studies on multiple cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. The findings suggest that modifications to its structure could enhance its anticancer activity further .

Antiviral Activity Assessment

Recent investigations into the antiviral properties of the compound highlighted its effectiveness against hepatitis C virus (HCV), with an EC50 value of 15 µM observed under specific modifications .

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. SBI-3570
  • SBI-3570 : (Z)-2-((5-phenylfuran-2-yl)methylene)benzo[b]thiophen-3(2H)-one ().
    • Substituent : A furanyl group linked via a methylene bridge.
    • Synthesis : Suzuki coupling of 2-((5-bromofuran-2-yl)methylene)benzo[b]thiophen-3(2H)-one with phenylboronic acid .
    • Key Difference : The furan ring in SBI-3570 offers π-conjugation but lacks the amine functionality and electron-donating methoxy group present in the target compound.
Target Compound vs. Patel's Schiff Base (3)
  • Patel's Schiff Base: 2-((8-hydroxyquinolin-5-yl)methylene)benzo[b]thiophen-3(2H)-one 1,1-dioxide (). Substituent: 8-hydroxyquinoline moiety. Synthesis: Remier–Tieman reaction between benzo[b]thiophen-3(2H)-one 1,1-dioxide and 8-hydroxyquinoline-5-carbaldehyde . Key Difference: The quinoline group enables metal chelation (e.g., Mn(II), Cu(II)), whereas the target compound’s 4-methoxyphenyl group may prioritize organic interactions over metal coordination .
Target Compound vs. Acylated Derivatives (7a–c)
  • Acylated Derivatives: 2-(N-aroyl-N-phenylaminomethylene)benzo[b]thiophene-3(2H)-ones (). Substituent: Aroyl groups (e.g., acetyl, benzoyl). Synthesis: Acylation of 2-(N-phenylaminomethylene)benzo[b]thiophen-3(2H)-one with aroyl chlorides . Key Difference: Acyl groups introduce steric bulk and alter electronic properties, reducing the amine’s nucleophilicity compared to the target’s unmodified 4-methoxyphenylamino group .

Physicochemical Properties

Property Target Compound SBI-3570 Patel's Schiff Base (3)
Molecular Weight ~299–315 g/mol* 306.34 g/mol 397.42 g/mol
Solubility Moderate in organic solvents Low (hydrophobic furan) Low (quinoline moiety)
Thermal Stability Stable up to 200°C† N/A Decomposes at 250°C‡
Spectroscopic Data NMR: δ 3.88 (OCH₃) LC–MS: m/z 307 [M+H]+ IR: 1650 cm⁻¹ (C=O)

*Estimated based on analogs (); †Assumed from similar benzo[b]thiophenones (); ‡From TGA data ().

Biological Activity

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- (CAS: 101000-95-7) is a heteroaromatic compound belonging to the benzothiophene family. This compound has garnered attention due to its diverse biological activities, making it a valuable candidate in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C16H12O2S
Molecular Weight 268.33 g/mol
IUPAC Name (2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
InChI Key DTKZJSCQDPXIJP-GDNBJRDFSA-N

Biological Activity

Benzo[b]thiophenes exhibit a wide range of biological activities. The specific compound under discussion demonstrates significant antimicrobial , antifungal , anticancer , and antioxidant properties.

Antimicrobial Activity

Research indicates that benzo[b]thiophenes possess potent antimicrobial effects against various pathogens. For instance, derivatives of benzo[b]thiophenes have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Gram-positive bacteria and yeast . The presence of specific substituents, such as the methoxy group in this compound, enhances its efficacy against microbial strains.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has been noted to inhibit certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiophene core can significantly enhance anticancer activity .

The biological activity of benzo[b]thiophen-3(2H)-one is attributed to its ability to interact with various molecular targets. The compound's mechanism involves:

  • Enzyme Inhibition : It inhibits specific enzymes that are crucial for microbial growth and cancer cell survival.
  • Cellular Interference : By interfering with cellular processes, it induces oxidative stress leading to cell death in cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of benzo[b]thiophene derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Candida albicans, with some compounds showing MIC values comparable to standard antibiotics .
  • Anticancer Properties : Another research focused on the anticancer potential of benzo[b]thiophene derivatives against various cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Summary

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its diverse mechanisms of action and the potential for further structural modifications make it an attractive candidate for future drug development efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation of 3-hydroxybenzo[b]thiophene-2-carbaldehyde with 5-aminophenanthroline in acetonitrile, followed by N-acylation using acetic or propionic anhydride to stabilize the keto form . Cyclization of substituted 2-(phenacylthio)benzoic acids with reagents like phenylhydrazine or arylmagnesium bromide also yields derivatives, confirmed by alternative synthetic routes .

Q. How are structural and electronic properties of this compound characterized in solution?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (1663–1678 cm⁻¹ for thiophene, 1705–1713 cm⁻¹ for amide). ^1H NMR resolves methine protons (=CH-) at 7.92–9.02 ppm, confirming the Z-configuration of the C=C bond . UV-Vis spectroscopy (e.g., λmax ~450 nm) and fluorescence emission spectra further characterize electronic transitions .

Q. What crystallographic techniques are used to resolve its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirms molecular geometry. Dihedral angles between fused aromatic systems (e.g., 85.72° for methoxyphenyl groups) are quantified to assess planarity .

Advanced Research Questions

Q. How do photochromic and ionochromic properties of its N-acylated derivatives enable dual-mode molecular switching?

  • Methodological Answer : Photoisomerization (Z→E) under visible light and Fe²⁺/AcO⁻-induced coordination alter π-conjugation, modulating absorbance/fluorescence. Phenanthroline substituents enhance metal-binding capacity, enabling reversible optical changes (e.g., 100 nm bathochromic shifts) for applications in bioimaging or sensors .

Q. What enantioselective strategies utilize this compound to synthesize chiral heterocycles?

  • Methodological Answer : Organocatalyzed [3+2] cycloadditions with 2-arylidene-1,3-indandiones yield dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. Chiral induction (e.g., via thiourea catalysts) achieves >90% enantiomeric excess (ee), critical for bioactive molecule development .

Q. How do computational studies (DFT) predict its nonlinear optical (NLO) properties?

  • Methodological Answer : Density functional theory (DFT) calculates bond length alternation (BLA) and hyperpolarizability (βtot ≈ 1.5×10⁻³⁰ esu). Electron-withdrawing substituents (e.g., -NO₂) enhance βtot by 40%, validated by experimental Kurtz-Perry powder tests .

Q. What role does tautomerism play in its reactivity and biological activity?

  • Methodological Answer : Keto-enol tautomerism influences nucleophilic attack sites. For example, tautomeric shifts during reactions with ethyl cyanoacetate yield pyran derivatives with antiproliferative activity (e.g., IC₅₀ ~5 µM against MCF-7 cells) .

Q. How is ionochromism exploited for environmental sensing applications?

  • Methodological Answer : Fe²⁺ coordination induces bathochromic shifts (~80 nm) detectable via UV-Vis. Reversibility with AcO⁻ enables reusable sensors for aqueous Fe²⁺ (detection limit ~10⁻⁶ M) .

Q. What analytical methods ensure purity and stability in formulation studies?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors degradation products under accelerated stability conditions (40°C/75% RH). LC-MS confirms molecular ion peaks (m/z 367.1 [M+H]⁺) .

Conflict Resolution & Validation

  • Data Contradictions : reports cyclization yields of ~70% for phenylhydrazine derivatives, while notes lower yields (~46%) for N-acylated analogs due to steric hindrance. Optimization via microwave-assisted synthesis (e.g., 80°C, 30 min) improves yields to ~65% .
  • Validation : Cross-referencing IR/NMR data with computational simulations (e.g., Gaussian 16) validates spectral assignments. Crystal structure parameters (e.g., C–C bond lengths ±0.02 Å) align with DFT-optimized geometries .

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